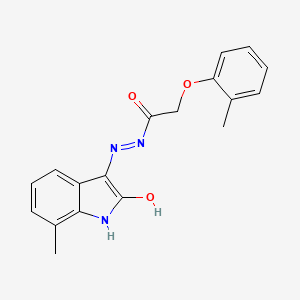

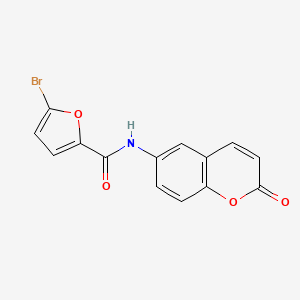

![molecular formula C16H16N2OS2 B5887565 3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)

3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one" is a thieno[2,3-d]pyrimidin-4(1H)-one derivative. These derivatives are known for their diverse pharmacological activities, including potential antitumor agents. They are synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors (Gangjee et al., 2009).

Synthesis Analysis

The key intermediate in the synthesis of related compounds is 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, to which various arylthiols are attached at the 5-position. The synthesis involves coupling with L-glutamic acid diethyl ester and subsequent saponification. X-ray crystal structures have shown that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode, suggesting a complex synthesis process that enhances its binding efficiency and biological activity (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(1H)-one derivatives, including X-ray crystallographic analysis, has been crucial in understanding their mechanism of action as dual inhibitors. The structure-activity relationship (SAR) indicates the importance of the 6-ethyl substitution for increasing potency and spectrum of tumor inhibition (Gangjee et al., 2009).

Chemical Reactions and Properties

These derivatives undergo various chemical reactions, including N- and S-alkylation under phase transfer conditions, showcasing their versatile reactivity which is essential for the development of pharmacologically active molecules. The introduction of alkyl or aryl groups at strategic positions can significantly alter their biological activities and pharmacokinetic properties (Dave & Patel, 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of thieno[2,3-d]pyrimidin-4(1H)-one derivatives are influenced by their molecular structure and substituents. These properties are critical for their formulation and delivery in pharmaceutical applications. For example, the crystal structure and spectroscopic characterization (FT-IR, 1H, and 13C NMR) provide insights into the molecule's conformation and stability (Pekparlak et al., 2018).

作用機序

Target of Action

Similar compounds have been found to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may also target bacterial or fungal cells.

Mode of Action

It’s known that many antimicrobial compounds work by disrupting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Based on its potential antimicrobial activity, it may interfere with pathways essential for the survival of microbial cells .

Pharmacokinetics

Similar compounds have been found to possess good drug-like properties .

Result of Action

Given its potential antimicrobial activity, it may result in the death of microbial cells .

特性

IUPAC Name |

3-(4-ethylphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-4-11-5-7-12(8-6-11)18-15(19)13-9(2)10(3)21-14(13)17-16(18)20/h5-8H,4H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSZDZNVYBMWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)

![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)

![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)

![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)